molecular formula C13H11FN4S B1438840 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1170293-94-3

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B1438840
M. Wt: 274.32 g/mol
InChI Key: OPLHUUBQKXILFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H11NO . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 149.19 . The SMILES string representation of this compound is FC1=CC=C(C=C1)C2=CSC(CN)=N2 .

Scientific Research Applications

Structural Characterization and Synthesis

The compound has been used in synthesizing various structural analogs. For instance, its derivatives were synthesized and characterized, revealing that the materials are isostructural with triclinic symmetry, comprising two independent molecules in the unit (Kariuki et al., 2021).

Antimicrobial Activity

Several derivatives have demonstrated antimicrobial activities. A study synthesized compounds from this class and tested their effectiveness against different microorganisms, showing promising results in antimicrobial potential (Abdelhamid et al., 2010).

Apoptosis Induction and Anti-Infective Properties

Derivatives have been explored for their potential in inducing apoptosis and acting as anti-infective agents. Some analogs showed significant apoptosis in tested cells, along with commendable antibacterial activity and potent antimalarial properties (Bansal et al., 2020).

Exploration as Antipsychotic Agents

The compound's framework has been studied for potential antipsychotic applications. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized, showing antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Anti-Tumor Activity

Some derivatives have been evaluated for their anti-tumor activities. For example, compounds synthesized incorporating the thiazole moiety demonstrated promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Anti-Inflammatory and Analgesic Activities

Research has also focused on derivatives with anti-inflammatory and analgesic properties. A series of compounds were synthesized and evaluated, showing significant anti-inflammatory activity and inhibitory action against carrageenan-induced rat paw edema (Khalifa et al., 2008).

properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-8-6-12(15)18(17-8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHUUBQKXILFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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